ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Description
Ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyridine derivative that has been synthesized through various methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.
Scientific Research Applications
Synthesis of New Compounds
The compound can be used as a starting material in the synthesis of new compounds. For example, it can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Crystal Structure Studies
The compound can be used in crystal structure studies. Its structure can be confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy .
Density Functional Theory (DFT) Studies
The compound can be used in DFT studies. The HOMO–LUMO analysis (electrophilicity index), 1H and 13C chemical shifts of the compound can be calculated by DFT at the B3LYP level with the 6-31++G (d, p) basis set .
Development of Pharmaceuticals
The compound may have potential applications in the development of pharmaceuticals. Similar compounds have shown a range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antitumor activities .
Material Science
The compound can be used in material science for the development of new materials. For example, it can be used in the synthesis of complex molecules like peptides.
Intermolecular Hydrogen Bond Applications
The compound can be used in the study of intermolecular hydrogen bond applications, which are well organized in the area of crystal designing to synthesize co-crystal and organic salts .
Structural Characterization
The compound can be used for structural characterization determined by Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, Ultraviolet-visible (UV-Vis), photoluminescence (PL), thin-film solid emission spectra, cyclic voltammetry (CV) and thermogravimetric (TGA) analysis .
properties
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-24-17(22)14-8-18-16-13(15(14)21)9-19-20(16)10-11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICWVCFILQEIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=NN2CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
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